(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate
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Overview
Description
(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluorophenyl group. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate typically involves the following steps:
Starting Material: The synthesis begins with a chiral precursor, such as (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with hydrochloric acid or trifluoroacetic acid, to yield the free amine.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: Hydrochloric acid, trifluoroacetic acid.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Deprotection: (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanol.
Scientific Research Applications
(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: It is a precursor in the synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate largely depends on its role as a synthetic intermediate. When used in drug synthesis, the Boc-protected amino group allows for selective reactions at other functional groups, facilitating the construction of complex molecular architectures. The trifluorophenyl group can enhance the biological activity of the resulting compounds by increasing their lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-(Boc-amino)-4-phenylbutanoate: Lacks the trifluorophenyl group, making it less lipophilic.
(S)-Methyl 3-(Boc-amino)-4-(3,4-difluorophenyl)butanoate: Contains fewer fluorine atoms, potentially altering its reactivity and biological properties.
(S)-Methyl 3-(Boc-amino)-4-(2,4,6-trifluorophenyl)butanoate: The position of the fluorine atoms differs, which can influence the compound’s electronic properties and reactivity.
Uniqueness
(S)-Methyl 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoate is unique due to the specific arrangement of the trifluorophenyl group, which can significantly impact its chemical reactivity and biological activity. The presence of three fluorine atoms in specific positions enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds.
Properties
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6,8,10H,5,7H2,1-4H3,(H,20,22)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCBWDBMIXHDN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1F)F)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402569-71-4 |
Source
|
Record name | Methyl (βS)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH77XLR6SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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